molecular formula C19H15Br2N3O3 B15074628 N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide

N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide

Cat. No.: B15074628
M. Wt: 493.1 g/mol
InChI Key: RMBDLOATEPYBSI-AQHIEDMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Synthesis
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide (GlyH-101) is a glycine hydrazide derivative characterized by two key substituents:

  • N-2-Naphthalenyl group: A bicyclic aromatic moiety contributing to hydrophobic interactions.
  • 3,5-Dibromo-2,4-dihydroxyphenyl group: A halogenated phenolic group critical for hydrogen bonding and steric effects.

The compound was synthesized via condensation of N-(2-naphthalenyl)glycine hydrazide with 3,5-dibromo-2,4-dihydroxybenzaldehyde under controlled conditions .

Mechanism of Action
GlyH-101 is a potent, reversible inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It acts by occluding the external pore entrance, exhibiting voltage-dependent inhibition with inward rectification. The inhibitory constant ($K_i$) ranges from 1.4 µM at +60 mV to 5.6 µM at -60 mV due to its voltage-sensitive binding .

Properties

Molecular Formula

C19H15Br2N3O3

Molecular Weight

493.1 g/mol

IUPAC Name

N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9-

InChI Key

RMBDLOATEPYBSI-AQHIEDMUSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C\C3=CC(=C(C(=C3O)Br)O)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide involves the condensation of N-2-naphthalenyl-glycine with 3,5-dibromo-2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often in an organic solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide primarily undergoes substitution reactions due to the presence of reactive bromine atoms. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the aromatic ring .

Scientific Research Applications

N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide, also known as GlyH-101, is a chemical compound with potential applications in scientific research .

Chemical Identifiers

  • Molecular Formula: C19H15Br2N3O3C_{19}H_{15}Br_2N_3O_3
  • Molecular Weight: 493.1 g/mol
  • IUPAC Name: N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide
  • CAS Registry Number: 328541-79-3
  • PubChem CID: 136654470
  • InChI Key: RMBDLOATEPYBSI-AQHIEDMUSA-N
  • SMILES: C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C\C3=CC(=C(C(=C3O)Br)O)Br

Synonyms

  • GlyH-101
  • CFTR Inhibitor II
  • N-(2-naphthalenyl)-((3,5-dibromo-2,4-dihydroxyphenyl)methylene)glycine hydrazide

Potential Applications

  • CFTR Inhibition: this compound is also known as CFTR Inhibitor II, suggesting its use as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein .

Safety and Handling

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing personal protective equipment (PPE) and handling the compound in a well-ventilated area .

Additional Information

Mechanism of Action

The compound exerts its effects by binding to the CFTR chloride channel and blocking chloride conductance. This inhibition is voltage-dependent and involves occlusion near the external pore entrance of the channel. The binding reduces the mean channel open time and increases the apparent inhibitory constant at different voltages .

Comparison with Similar Compounds

Pharmacological Profile

  • Solubility : >1 mM in water, superior to other CFTR inhibitors like CFTRinh-172 .
  • In Vivo Efficacy : Reduces cholera toxin-induced intestinal fluid secretion by 80% in murine models at 2.5 µg .
  • Applications : Used to study CFTR pore structure, model cystic fibrosis, and treat secretory diarrheas .
Table 1: Structural and Functional Comparison of GlyH-101 with Analogues
Compound Name Key Substituents $K_i$ (µM) Solubility Mechanism In Vivo Data
GlyH-101 (N-2-Naphthalenyl-glycine hydrazide) N-2-naphthalenyl, 3,5-dibromo-2,4-dihydroxyphenyl 1.4–5.6* >1 mM Pore occlusion, voltage-dependent Yes
Nicotinohydrazide () Nicotinoyl, 3,5-dibromo-2,4-dihydroxyphenyl N/A Unknown Uncharacterized No
4-Bromo-benzohydrazide () 4-Bromobenzoyl, 3,5-dibromo-2,4-dihydroxyphenyl N/A Unknown Likely pore occlusion No
CFTRinh-172 (Thiazolidinone inhibitor) Thiazolidinone core 0.2–5.0 <0.1 mM Intracellular binding Yes

*Voltage-dependent $K_i$ values at +60 mV and -60 mV.

Key Findings:

Structural Analogues: Nicotinohydrazide () shares the 3,5-dibromo-2,4-dihydroxyphenyl group but replaces the glycine-naphthalenyl moiety with a nicotinoyl group. This substitution likely reduces CFTR affinity, as the naphthalenyl group in GlyH-101 enhances hydrophobic interactions with the pore . 4-Bromo-benzohydrazide () demonstrates that bromination at the benzoyl position retains activity but lacks voltage sensitivity, suggesting the naphthalenyl group is critical for voltage-dependent binding .

Mechanistic Differences :

  • GlyH-101 blocks CFTR extracellularly, contrasting with CFTRinh-172 , which binds intracellularly. This extracellular action allows GlyH-101 to act faster (inhibition within <1 minute) .
  • Voltage dependence : Unique to GlyH-101 among hydrazides, attributed to its charged dibromo-dihydroxyphenyl group interacting with the transmembrane electric field .

Pharmacokinetic Advantages :

  • GlyH-101’s water solubility (>1 mM) facilitates in vivo administration compared to CFTRinh-172, which requires DMSO for solubilization .

In contrast, older inhibitors like DIDS affect multiple chloride channels .

Biological Activity

N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide, commonly referred to as GlyH-101, is a compound that has garnered attention for its biological activity, particularly as a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor. This article delves into its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C19_{19}H15_{15}Br2_2N3_3O3_3
  • Molecular Weight : 493.149 g/mol
  • CAS Number : 328541-79-3
  • Appearance : Yellow solid
  • Melting Point : >300°C
  • Density : 1.73 g/cm³

The compound features a complex structure characterized by the presence of naphthalene and dibromo-substituted phenolic groups, contributing to its biological potency.

Inhibition of CFTR

GlyH-101 has been identified as a potent inhibitor of the CFTR chloride channel. In studies involving the screening of over 100,000 small molecules, GlyH-101 exhibited significant inhibitory effects on CFTR Cl⁻ conductance with an inhibition constant (Ki_i) of approximately 4.3 µM. This makes it one of the most effective glycine hydrazide analogues tested in this context .

The mechanism of action involves reversible inhibition of the CFTR channel, which is critical in the pathophysiology of cystic fibrosis due to its role in chloride ion transport across epithelial cells .

Antiproliferative Activity

Research has also indicated that GlyH-101 possesses antiproliferative properties against various cancer cell lines. The compound's structural analogues have shown varying degrees of activity, with some derivatives exhibiting GI50_{50} values (the concentration required to inhibit 50% of cell growth) lower than 0.01 µM in certain cases .

Case Studies and Research Findings

  • Study on CFTR Inhibition :
    • A study published in Nature highlighted that GlyH-101 effectively inhibited CFTR Cl⁻ conductance in less than one minute upon application. The study emphasized the potential for GlyH-101 to serve as a therapeutic agent for cystic fibrosis by modulating ion transport .
  • Anticancer Activity :
    • In another investigation focusing on the antiproliferative effects of various derivatives, GlyH-101 was part of a series that demonstrated significant growth inhibition across multiple cancer cell lines. The presence of specific substituents was correlated with enhanced biological activity, suggesting that structural modifications could further optimize its efficacy .
  • Comparative Analysis with Other Compounds :
    • A comparative analysis revealed that GlyH-101 outperformed several other glycine hydrazide derivatives in terms of both CFTR inhibition and antiproliferative activity. For instance, while GlyH-102 showed a Ki_i value of 4.7 µM, GlyH-101's lower Ki_i indicates superior potency .

Data Summary Table

Compound NameKi_i (µM)% Inhibition at 50 µMGI50_{50} (µM)
GlyH-1014.395<0.01
GlyH-1024.798Not specified
GlyH-1032056Not specified
GlyH-1041286Not specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.